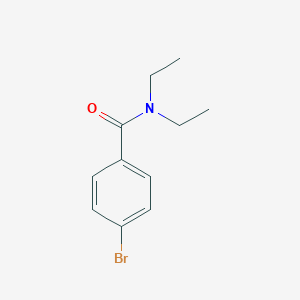
4-bromo-N,N-diethylbenzamide
Cat. No. B046625
Key on ui cas rn:
5892-99-9
M. Wt: 256.14 g/mol
InChI Key: LDUPVXSXLZOQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08168833B2
Procedure details


To a solution of N,N-diethyl-4-bromo-benzamide (128 mg, 0.5 mmol) (see structural formula at entry 3 of Table 1) and Cp2ZrCl2(207 mg, 0.7 mmol, 1.4 eq.) in THF (3 mL) at RT was rapidly added a 1 M tetrahydrofuran (THF) solution of LiAlH(Ot-Bu)3 (0.7 mL, 0.7 mmol, 1.4 eq.). After addition, thin layer chromatography (TLC) using EtOAc/Hexanes showed the substrate had been consumed completely. The reaction was quenched by distilled H2O immediately. Dilute acid (0.5 N HCl in distilled water) was added until the pH was less than 5. Then EtOAc was added (3×10 mL) and the mixture was extracted. Combined organic layers were washed with brine, dried over MgSO4 and concentrated via evaporation under reduced pressure. Initial purification of the crude product was performed by passing the solution through a filter of silica gel (silica gel 60, 230-400 mesh). Purity was then checked by TLC. If further purification was needed, it was performed by flash column chromatography (silica gel 60, 230-400 mesh) using EtOAc/hexanes as eluent. 4-Bromobenzaldehyde (89 mg, 96% yield) was obtained as a colorless solid. Its melting point was determined to be 55-56° C. (hexanes).

[Compound]
Name
LiAlH(Ot-Bu)3
Quantity
0.7 mL
Type
reactant
Reaction Step One



[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
C(N(CC)[C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)C>O1CCCC1>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([CH:4]=[O:12])=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
128 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C1=CC=C(C=C1)Br)=O)CC
|
[Compound]
|
Name
|
LiAlH(Ot-Bu)3
|
|
Quantity
|
0.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
EtOAc Hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition, thin layer chromatography (TLC)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been consumed completely
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilled H2O immediately
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dilute acid (0.5 N HCl in distilled water)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until the pH was less than 5
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then EtOAc was added (3×10 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted
|
WASH
|
Type
|
WASH
|
|
Details
|
Combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated via evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Initial purification of the crude product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filter of silica gel (silica gel 60, 230-400 mesh)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
If further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 89 mg | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
